molecular formula C17H13ClN2O2 B11954257 5-Chloro-8-quinolyl N-(P-tolyl)carbamate CAS No. 21617-07-2

5-Chloro-8-quinolyl N-(P-tolyl)carbamate

Cat. No.: B11954257
CAS No.: 21617-07-2
M. Wt: 312.7 g/mol
InChI Key: PIANLLYMKDCJRB-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolyl N-(P-tolyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . It is known for its unique structure, which combines a quinoline ring with a carbamate group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl N-(P-tolyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with p-tolyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl N-(P-tolyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted quinolines.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid.

Scientific Research Applications

5-Chloro-8-quinolyl N-(P-tolyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl N-(P-tolyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-8-quinolyl N-(O-tolyl)carbamate
  • 5-Chloro-8-quinolyl N-(M-tolyl)carbamate
  • 5-Chloro-8-quinolyl N-(2,4-xylyl)carbamate
  • 5-Chloro-8-quinolyl N-(2-chlorophenyl)carbamate
  • 5-Chloro-8-quinolyl N-(2,3-dichlorophenyl)carbamate

Uniqueness

5-Chloro-8-quinolyl N-(P-tolyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

5-Chloro-8-quinolyl N-(P-tolyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial and anticancer effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14ClN2O2\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{2}\text{O}_{2}

This structure features a quinoline ring, which is known for its biological activity, particularly in pharmacology.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression.

Case Study: In Vitro Effects on Cancer Cells

A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported as follows:

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
HT-2920

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as DNA replication and repair, as well as apoptosis. The quinoline moiety is particularly effective in binding to DNA, leading to the disruption of replication processes.

Properties

CAS No.

21617-07-2

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(4-methylphenyl)carbamate

InChI

InChI=1S/C17H13ClN2O2/c1-11-4-6-12(7-5-11)20-17(21)22-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21)

InChI Key

PIANLLYMKDCJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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